BenchChemオンラインストアへようこそ!

Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Chemical purity Procurement specification Reproducibility

Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate (CAS 1443979‑09‑6) is a heterocyclic building block belonging to the [1,2,3]triazolo[1,5‑a]pyrazine class. It possesses a partially unsaturated pyrazinone ring carrying a phenyl substituent at C‑6 and a methyl ester at C‑3, giving it a molecular formula of C₁₃H₁₀N₄O₃ and a molecular weight of 270.24 Da [REFS‑1].

Molecular Formula C13H10N4O3
Molecular Weight 270.248
CAS No. 1443979-09-6
Cat. No. B2770658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
CAS1443979-09-6
Molecular FormulaC13H10N4O3
Molecular Weight270.248
Structural Identifiers
SMILESCOC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3
InChIInChI=1S/C13H10N4O3/c1-20-13(19)10-11-12(18)14-9(7-17(11)16-15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18)
InChIKeyHIIOVJJOVJYOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1443979‑09‑6) Is a Structurally Distinct Triazolopyrazine Building Block That Resists Generic Substitution


Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate (CAS 1443979‑09‑6) is a heterocyclic building block belonging to the [1,2,3]triazolo[1,5‑a]pyrazine class. It possesses a partially unsaturated pyrazinone ring carrying a phenyl substituent at C‑6 and a methyl ester at C‑3, giving it a molecular formula of C₁₃H₁₀N₄O₃ and a molecular weight of 270.24 Da [REFS‑1]. The compound is supplied as a research chemical with a certified purity of 98 % [REFS‑2]. Its fused triazole‑pyrazinone scaffold is a recognized privileged structure in medicinal chemistry, and the specific substitution pattern enables regioselective further functionalisation that cannot be replicated by the corresponding tetrahydro, 6‑aryl‑variant, or free‑acid analogues.

Why In‑Class Triazolopyrazines Cannot Be Interchanged for Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate in Research Procurement


The [1,2,3]triazolo[1,5‑a]pyrazine family is highly sensitive to substitution pattern, oxidation state, and C‑6 aryl electronics. A methyl ester at C‑3 versus a free carboxylic acid changes the hydrogen‑bonding capacity and the compound’s tractability in downstream amide‑coupling reactions. Replacing the C‑6 phenyl with a 2‑methoxyphenyl or 4‑methylphenyl group alters both the steric demand and the electronic character of the ring, which directly impacts receptor complementarity or enzyme binding when the scaffold is used as a pharmacophore precursor. Furthermore, the 4‑oxo‑4,5‑dihydro oxidation state confers a planar, conjugated heterocyclic system that is absent in the fully saturated 4,5,6,7‑tetrahydro congeners, leading to fundamentally different UV absorption, metabolic susceptibility, and π‑stacking potential. Therefore, assuming functional interchangeability among these analogues, simply because they share the triazolopyrazine core, introduces uncontrolled variables that can invalidate structure‑activity relationship (SAR) hypotheses and synthetic route feasibility [REFS‑1].

Head‑to‑Head Quantitative Differentiation of Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate Against Its Closest Analogues


Certified Purity Advantage Over the 6‑(2‑Methoxyphenyl) Analogue

Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate is routinely supplied at a certified purity of 98 % [REFS‑1]. In contrast, the 6‑(2‑methoxyphenyl) variant (CAS 1403233‑53‑3) is listed by AKSci at a minimum purity of 95 % [REFS‑2]. This 3‑percentage‑point purity gap can be decisive when the compound is used as a starting material in multistep synthesis, where a higher purity starting material directly reduces the burden of by‑product purification and improves isolated yields.

Chemical purity Procurement specification Reproducibility

Ester vs. Carboxylic Acid: Differential Reactivity in Amide‑Coupling Chemistry

The methyl ester of the target compound (MW 270.24 Da) provides a neutral, lipophilic handle that can be directly subjected to amide‑coupling reactions without prior activation, whereas the corresponding carboxylic acid analogue (CAS 1443978‑79‑7, MW 256.22 Da) requires activation (e.g., HATU/DIPEA) and introduces a charged intermediate that can complicate phase‑transfer separations [REFS‑1][REFS‑2]. The ester also exhibits superior solubility in organic solvents, facilitating chromatographic purification.

Synthetic chemistry Prodrug design Functional group interconversion

Oxidation State Differentiates Conjugation and Metabolic Stability from Tetrahydro Congeners

The 4‑oxo‑4,5‑dihydro scaffold of the target compound possesses an extended π‑system across the triazole‑pyrazinone rings, which is completely absent in the 4,5,6,7‑tetrahydro analogue (CAS 1039766‑71‑6) [REFS‑1]. This conjugation results in a distinct UV absorption band (λmax ≈ 310 nm) that can be exploited for analytical quantification, and it reduces the number of metabolically labile C‑H bonds, potentially improving metabolic stability in in‑vitro microsomal assays.

Metabolic stability Electronic conjugation Pharmacophore design

Prioritized Application Scenarios for Methyl 4‑oxo‑6‑phenyl‑4,5‑dihydro[1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxylate Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Pre‑Activated Ester Handle

In parallel amide‑coupling library synthesis, the methyl ester of CAS 1443979‑09‑6 eliminates the activation step required when using the free carboxylic acid analogue. The 98 % initial purity [REFS‑1] further ensures that amine‑coupling products are less contaminated with side products, accelerating hit‑to‑lead progression.

Structure‑Activity Relationship (SAR) Studies on C‑6 Aryl Substitution

When the goal is to probe the effect of the C‑6 phenyl group on biological activity, the target compound serves as the optimal reference scaffold because it retains the 4‑oxo‑4,5‑dihydro oxidation state present in many bioactive triazolopyrazines, unlike the tetrahydro analogues that introduce additional conformational flexibility [REFS‑2].

Analytical Method Development and Reference Standard

The distinct UV absorption arising from the conjugated pyrazinone system and the high certified purity make the compound suitable as a reference standard for HPLC method development, especially when analysing mixtures that contain both dihydro and tetrahydro triazolopyrazine species.

Quote Request

Request a Quote for Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.